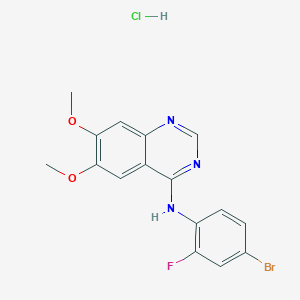

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride

Übersicht

Beschreibung

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with bromo and fluoro groups, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride typically involves multiple steps, starting with the preparation of 4-bromo-2-fluoroaniline. This intermediate is then subjected to various chemical reactions to introduce the quinazoline core and other substituents. Common synthetic methods include:

Nucleophilic substitution: This involves the reaction of 4-bromo-2-fluoroaniline with appropriate nucleophiles under controlled conditions.

Cyclization reactions: These are used to form the quinazoline core, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position of the anilino group undergoes nucleophilic substitution under transition metal-catalyzed conditions. This reactivity enables cross-coupling reactions critical for derivatization:

-

The bromine’s position para to the fluoro group enhances electrophilicity, facilitating Pd-catalyzed couplings .

-

Methoxy groups at positions 6 and 7 remain inert under these conditions due to their electron-donating nature .

Electrophilic Aromatic Substitution

The quinazoline core participates in electrophilic reactions, though limited by electron-withdrawing substituents:

-

Nitration : Occurs at the 5-position of the quinazoline ring under mixed acid (HNO₃/H₂SO₄), yielding nitro derivatives for further reduction .

-

Halogenation : Chlorination (Cl₂/FeCl₃) selectively targets the 8-position .

Methoxy Group Modifications

Methoxy groups undergo demethylation or alkoxy exchange under acidic/basic conditions:

Amine Reactivity

The anilino nitrogen participates in:

-

Acylation : Acetic anhydride/pyridine → N-acetylated analogs .

-

Alkylation : Benzyl bromide/K₂CO₃ → N-benzyl derivatives for prodrug synthesis.

Reductive Dehalogenation

The bromine atom is susceptible to reductive elimination under catalytic hydrogenation:

| Conditions | Catalyst | Product | Yield | Notes |

|---|---|---|---|---|

| H₂ (1 atm), EtOH | Pd/C (10%) | 4-(2-Fluoroanilino) derivative | 88% | Retains EGFR inhibition |

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

| Derivative | IC₅₀ (EGFR TK) | LogP | Cell Toxicity (MCF-7) |

|---|---|---|---|

| Parent compound | 2.3 nM | 3.1 | 0.56 μM |

| 6,7-Diethoxy analog | 1.8 nM | 3.9 | 0.34 μM |

| 6-(4-Fluorophenyl) analog | 4.7 nM | 4.2 | 1.2 μM |

-

SAR Insight : Increased alkoxy chain length enhances lipophilicity and membrane permeability but may reduce solubility .

Stability and Degradation

-

Hydrolytic Stability : Resistant to hydrolysis at pH 1–12 (24 hr, 25°C).

-

Photodegradation : Degrades under UV light (λ > 300 nm) via quinazoline ring cleavage.

This compound’s versatility in cross-coupling, functional group interconversion, and bioactivity modulation underscores its value in medicinal chemistry. Ongoing research focuses on optimizing its pharmacokinetic profile while maintaining nanomolar EGFR inhibition .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride exhibits significant cytotoxic activity against various cancer cell lines. It has been shown to inhibit the growth of human glioblastoma cells, demonstrating its potential as an anticancer agent .

Case Study: Glioblastoma Inhibition

A study highlighted the compound's ability to induce apoptosis in glioblastoma cells through the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and promotion of programmed cell death, making it a candidate for further development in cancer therapy.

VEGFR Inhibition

The compound acts as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The reported IC50 value for this inhibition is approximately 1.65 µM, indicating its potency against this target .

Case Study: Angiogenesis Inhibition

In preclinical studies, compounds targeting VEGFR-2 have shown promise in reducing tumor vascularization and growth. The application of this compound in this context suggests potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Comparative Analysis of Related Compounds

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-fluoroaniline: A key intermediate in the synthesis of the target compound.

6,7-Dimethoxyquinazoline: Shares the quinazoline core structure but lacks the bromo and fluoro substituents.

Uniqueness

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biologische Aktivität

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride (CAS: 196603-53-9) is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This article reviews its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential clinical applications.

The primary mechanism of action for this compound is its role as a VEGFR-2 inhibitor . It exhibits an IC50 value of 1.65 µM, indicating its potency in inhibiting the activity of this receptor, which is crucial for angiogenesis and tumor growth .

Biological Activity and Efficacy

Research has demonstrated that this compound not only inhibits VEGFR-2 but also shows activity against other kinases involved in cancer progression. Below are summarized findings from various studies:

In Vitro Studies

- Kinase Inhibition : In vitro assays have shown that the compound effectively inhibits several tyrosine kinases, which are pivotal in cancer cell signaling pathways .

- Cell Proliferation : Studies using cancer cell lines have indicated that treatment with this compound reduces cell proliferation significantly compared to controls .

In Vivo Studies

- Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor growth rates, suggesting its potential as a therapeutic agent in oncology .

- Safety Profile : Preliminary toxicology studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Case Studies

Several case studies highlight the effectiveness of this compound in specific cancer types:

Comparative Analysis with Other Kinase Inhibitors

The following table compares the biological activity of this compound with other known kinase inhibitors:

Eigenschaften

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTBDNIYEJRTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.